molecular formula C6H14N4O3 B1229216 gamma-Hydroxy-L-arginine CAS No. 61370-10-3

gamma-Hydroxy-L-arginine

Cat. No.: B1229216
CAS No.: 61370-10-3
M. Wt: 190.20 g/mol
InChI Key: OPCBKDJCJYBGTQ-UHFFFAOYSA-N
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Description

Gamma-Hydroxy-L-arginine is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. It is a derivative of L-arginine, characterized by the presence of a hydroxyl group on the gamma carbon. This compound is of interest due to its involvement in the nitric oxide synthesis pathway and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Hydroxy-L-arginine can be synthesized through several methods. One common approach involves the hydroxylation of L-arginine using specific enzymes or chemical reagents. For instance, the enzymatic conversion of L-arginine to this compound can be achieved using nitric oxide synthase under controlled conditions . Chemical synthesis may involve the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts to achieve the desired hydroxylation .

Industrial Production Methods

Industrial production of this compound typically involves biotechnological processes that utilize genetically engineered microorganisms capable of producing the compound in large quantities. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Gamma-Hydroxy-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of L-arginine, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Gamma-Hydroxy-L-arginine has a wide range of scientific research applications:

Mechanism of Action

Gamma-Hydroxy-L-arginine exerts its effects primarily through its involvement in the nitric oxide synthesis pathway. It acts as an intermediate in the conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase. This process involves the hydroxylation of the guanidinium group of L-arginine, leading to the formation of this compound, which is then further converted to nitric oxide . The molecular targets include nitric oxide synthase enzymes and various signaling pathways regulated by nitric oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as an intermediate in the nitric oxide synthesis pathway. Unlike L-arginine and L-citrulline, it possesses a hydroxyl group on the gamma carbon, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying the regulation of nitric oxide synthesis and its potential therapeutic applications .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCBKDJCJYBGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN=C(N)N)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-erythro-4-Hydroxyarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61370-10-3
Record name L-erythro-4-Hydroxyarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190 - 191 °C
Record name L-erythro-4-Hydroxyarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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